2-(2-fluorophenyl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-(2-Fluorophenyl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound featuring a chromeno-pyrimidine core substituted with a 2-fluorophenyl group at position 2 and a 2-phenylethyl chain at position 3. The fluorine atom and phenylethyl substituent in this compound likely enhance lipophilicity and metabolic stability, which are critical for drug-likeness .
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O3/c26-19-12-6-4-10-17(19)23-27-24-21(22(29)18-11-5-7-13-20(18)31-24)25(30)28(23)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNKIZOQSNWZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenyl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione , also known as CAS Number 883955-30-4 , is a member of the chromeno-pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections will detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H17FN2O3
- Molecular Weight : 412.41 g/mol
- SMILES Notation : Fc1ccccc1c1nc2oc3ccccc3c(=O)c2c(=O)n1CCc1ccccc1
- Physical Properties :
- LogP: 5.117
- Water Solubility: LogSw -5.58
Anticancer Potential
Research indicates that derivatives of chromeno-pyrimidines exhibit significant anticancer activity. For instance, compounds featuring similar structural motifs have demonstrated inhibition of cell proliferation in various cancer cell lines. A study focusing on pyrimidine derivatives reported that certain compounds inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents suggests potential activity against neurodegenerative diseases. Chromeno-pyrimidines have shown inhibitory effects on monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders such as Alzheimer's disease. One derivative was noted to have an IC50 value of 0.89 μM against human MAO B, indicating promising neuroprotective properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromeno-pyrimidine derivatives. Key findings include:
- The presence of a fluorine atom at the 2-position enhances lipophilicity and may improve cellular uptake.
- Substituents at the phenyl ring can significantly influence potency; for instance, modifications leading to increased electron density often correlate with enhanced inhibitory activity against target enzymes .
Study on Anticancer Activity
A focused study evaluated the anticancer properties of various chromeno-pyrimidine derivatives, including our compound of interest. The results indicated a dose-dependent inhibition of cancer cell viability across multiple lines, with IC50 values ranging from 10 µM to 25 µM depending on the specific derivative used .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| F400-0143 | A431 | 15 |
| F400-0143 | MCF7 | 20 |
| F400-0143 | HeLa | 25 |
Neuroprotective Study
In another investigation focusing on neuroprotection, derivatives were tested for their ability to protect SH-SY5Y neuroblastoma cells from oxidative stress induced by beta-amyloid peptides. The compound demonstrated a significant protective effect at concentrations as low as 1 µM .
Scientific Research Applications
Drug Discovery
The compound is included in various screening libraries aimed at identifying potential drug candidates. It is part of the DGK Inhibitors Library , which consists of compounds that inhibit diacylglycerol kinases (DGKs), enzymes implicated in various diseases including cancer and inflammation. The compound's unique structure allows it to interact with biological targets effectively.
Cancer Research
Recent studies have indicated that compounds similar to 2-(2-fluorophenyl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis. The compound's inclusion in cancer research highlights its potential as a lead compound for developing new anti-cancer therapies.
Preliminary investigations into the biological activity of this compound suggest it may possess anti-inflammatory and anti-tumor effects. For instance, the presence of the fluorophenyl group is known to enhance metabolic stability and bioactivity in similar compounds.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study explored the effects of various chromeno[2,3-d]pyrimidine derivatives on cancer cell lines. The results indicated that compounds with similar structures to 2-(2-fluorophenyl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione significantly inhibited proliferation in breast and colon cancer cell lines. This suggests a promising avenue for further research into its mechanisms of action.
Case Study 2: Screening for Kinase Inhibitors
Another investigation involved screening compounds within the DGK Inhibitors Library for their ability to inhibit specific kinases associated with tumor progression. The results showed that several compounds exhibited promising inhibitory activity against selected kinases, indicating the potential of this compound as a therapeutic agent in kinase-related pathways.
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
- Chromeno[2,3-d]pyrimidine (Target Compound): The chromene ring (benzopyran) fused with pyrimidine provides a planar, aromatic system conducive to π-π stacking interactions. This scaffold is associated with antioxidant and antibacterial activities .
- Such derivatives have shown anticancer activity (e.g., vitropotential anticancer activity in pyrido-pyrimidine-4(1H)-diones) .
Key Difference: Chromeno derivatives may exhibit stronger antioxidant properties due to the electron-rich chromene ring, whereas pyrido analogs might prioritize enzyme-targeted anticancer effects .
Substituent Effects
Fluorophenyl vs. Methoxy/Propyl Groups
- 2-Fluorophenyl (Target Compound): Fluorine’s electronegativity improves metabolic stability and membrane permeability. Similar fluorinated thieno-pyrimidines (e.g., 5-(4-chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione) demonstrate enhanced receptor binding .
- Methoxy/Propyl (e.g., 8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione): Methoxy groups increase solubility but may reduce lipophilicity.
Key Difference : Fluorophenyl substitution prioritizes pharmacokinetic optimization, while methoxy/propyl groups balance solubility and steric effects .
Physicochemical Comparison
Key Insight : The target compound’s moderate lipophilicity (XLogP3 ~3.7) aligns with orally bioavailable drugs, while higher molecular weights in analogs may affect permeability .
Preparation Methods
Halogenation Challenges
Early attempts to halogenate flavone derivatives using N-halosuccinimides or iodine/CAN mixtures failed due to poor reactivity. Successful iodination required in situ-generated LDA (lithium diisopropylamide) and iodine in THF, suggesting that strongly basic conditions are essential for activating the substrate.
Coupling Efficiency
Standard Suzuki protocols provided low yields (<30%) for aryl chloride couplings, necessitating modified conditions. The ligand-free method with PEG-400 improved yields to 47–62% by enhancing solubility and reducing palladium aggregation.
Purification and Characterization
Final products are purified via recrystallization (ethanol or dichloromethane) and characterized using:
-
¹H NMR : Aromatic proton signals between δ 7.0–8.3 ppm confirm substituent placement.
-
IR Spectroscopy : Peaks at 1654 cm⁻¹ (C=O) and 1607 cm⁻¹ (C=N) validate the dione and pyrimidine groups.
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 412.4 for the target compound) ensure correct stoichiometry.
Comparative Analysis of Synthetic Routes
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2-fluorophenyl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione?
Microwave-assisted synthesis is a practical approach for chromeno-pyrimidine derivatives, offering reduced reaction times (e.g., 30–60 minutes) and improved yields (~75%) compared to conventional thermal methods. Key steps include:
- Using polar aprotic solvents (e.g., DMF) under controlled microwave irradiation.
- Optimizing stoichiometry of reactants (e.g., 2-fluorophenylacetylene and pyrimidine precursors).
- Employing catalytic bases like triethylamine to facilitate cyclization . Traditional methods may require reflux conditions (e.g., 12–24 hours in ethanol), with yields typically below 60%.
Q. How should researchers characterize the structural integrity of this compound?
A multi-technique approach is essential:
- X-ray crystallography : Resolve absolute configuration and bond lengths (e.g., C–C bond precision of 0.002–0.005 Å) .
- NMR spectroscopy : Confirm substituent positions via H and C chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Solubility : Poor in aqueous buffers; dissolve in DMSO (10–20 mM stock) and dilute in PBS or cell culture media (final DMSO ≤0.1%).
- Stability : Store lyophilized powder at –20°C; monitor degradation via LC-MS under accelerated conditions (e.g., 40°C for 48 hours) .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
